molecular formula C6H8ClNS B1218669 o-Aminothiophenol hydrochloride CAS No. 3292-42-0

o-Aminothiophenol hydrochloride

Cat. No.: B1218669
CAS No.: 3292-42-0
M. Wt: 161.65 g/mol
InChI Key: PEDOSWZBWWCOAY-UHFFFAOYSA-N
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Description

o-Aminothiophenol hydrochloride: is an organosulfur compound with the chemical formula C6H7NS·HCl. It is a derivative of o-aminothiophenol, which contains both amine and thiol functional groups. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions are common to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: o-Aminothiophenol hydrochloride can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: It can be reduced to form thiophenol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or thiol groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as zinc and hydrochloric acid are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of o-aminothiophenol hydrochloride involves its functional groups. The amine group can participate in hydrogen bonding and nucleophilic reactions, while the thiol group can form disulfide bonds and undergo oxidation-reduction reactions. These properties make it a versatile compound in various chemical and biological processes.

Comparison with Similar Compounds

    2-Aminophenol: Similar in structure but lacks the thiol group.

    4-Aminothiophenol: Similar but with the amine and thiol groups in different positions.

    Benzothiazole: A derivative formed from o-aminothiophenol.

Uniqueness: o-Aminothiophenol hydrochloride is unique due to the presence of both amine and thiol groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-aminobenzenethiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS.ClH/c7-5-3-1-2-4-6(5)8;/h1-4,8H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDOSWZBWWCOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

137-07-5 (Parent)
Record name 2-Aminothiophenol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003292420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40186574
Record name 2-Aminothiophenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3292-42-0
Record name Benzenethiol, 2-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3292-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminothiophenol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003292420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminothiophenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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